An In-Depth Technical Guide to the Synthesis of 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene
An In-Depth Technical Guide to the Synthesis of 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene
This technical guide provides a comprehensive overview of a proposed synthetic route for 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene, a specialized phosphine ligand with potential applications in catalysis and materials science. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It delves into the mechanistic rationale behind the synthetic strategy, offers a detailed experimental protocol, and presents relevant data in a clear, accessible format.
Introduction: The Significance of P,N-Containing Indenyl Ligands
1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene belongs to a class of bifunctional ligands that incorporate both a soft phosphorus donor and a hard nitrogen donor atom. This "hemilabile" character can impart unique properties to metal complexes, influencing their stability, reactivity, and catalytic activity.[1] The indenyl scaffold provides a rigid backbone that can create a specific steric environment around a metal center, which is a crucial aspect in the design of highly selective catalysts.[2] Such ligands are of significant interest in the field of organometallic chemistry and have been explored for their utility in a variety of catalytic transformations, including cross-coupling reactions and asymmetric synthesis.[3][4][5] The N,N-dimethylamino group can act as a coordinating or non-coordinating moiety, depending on the electronic and steric demands of the metal center, adding another layer of tunability to the ligand's properties.
Proposed Synthetic Strategy: A Mechanistic Approach
The synthesis of 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene can be logically approached through a multi-step sequence starting from readily available 2-indanone. The proposed pathway involves the formation of an enamine intermediate, followed by deprotonation and subsequent phosphination.
Diagram of the Proposed Synthetic Pathway
Caption: Proposed synthetic route for 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene.
The key steps in this proposed synthesis are:
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Enamine Formation: The synthesis commences with the reaction of 2-indanone with dimethylamine in the presence of a Lewis acid catalyst, such as titanium tetrachloride (TiCl₄), to form the enamine, 2-(N,N-dimethylamino)-1H-indene. The Lewis acid activates the carbonyl group of the indanone, facilitating nucleophilic attack by dimethylamine. Subsequent dehydration drives the reaction to completion.
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Deprotonation to Form the Indenyl Anion: The resulting enamine is then deprotonated at the C1 position using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi). This step is crucial as it generates the nucleophilic indenyl anion. The choice of a strong, non-nucleophilic base is critical to avoid side reactions. The formation of the lithium salt of the indenyl system is a common strategy in the synthesis of indenyl-containing ligands.[6]
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Phosphination: The final step involves the reaction of the in-situ generated lithium 2-(N,N-dimethylamino)indenide with chlorodiphenylphosphine. This is a classic nucleophilic substitution reaction where the indenyl anion attacks the electrophilic phosphorus center of chlorodiphenylphosphine, displacing the chloride ion and forming the desired P-C bond. This method is a widely used for the synthesis of phosphine ligands.
Detailed Experimental Protocol
Caution: This protocol involves the use of pyrophoric, moisture-sensitive, and corrosive reagents. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. Anhydrous solvents are essential for the success of this synthesis.
Materials and Reagents
| Reagent/Material | Purity | Supplier |
| 2-Indanone | ≥98% | Commercially Available |
| Dimethylamine solution | 2.0 M in THF | Commercially Available |
| Titanium tetrachloride | ≥99% | Commercially Available |
| n-Butyllithium | 2.5 M in hexanes | Commercially Available |
| Chlorodiphenylphosphine | ≥98% | Commercially Available |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9% | Commercially Available |
| Anhydrous Diethyl Ether | ≥99.7% | Commercially Available |
| Anhydrous Hexane | ≥99% | Commercially Available |
| Celite® | Commercially Available | |
| Saturated aq. NaHCO₃ | Prepared in-house | |
| Brine | Prepared in-house | |
| Anhydrous MgSO₄ | Commercially Available |
Step-by-Step Procedure
Part 1: Synthesis of 2-(N,N-dimethylamino)-1H-indene
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To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2-indanone (10.0 g, 75.7 mmol) and anhydrous toluene (100 mL).
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Cool the solution to 0 °C in an ice bath.
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Slowly add titanium tetrachloride (8.3 mL, 75.7 mmol) dropwise to the stirred solution. A yellow precipitate will form.
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After the addition is complete, add dimethylamine (2.0 M solution in THF, 83.3 mL, 166.5 mmol) dropwise via the dropping funnel over 30 minutes.
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Allow the reaction mixture to warm to room temperature and stir overnight.
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Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution (100 mL).
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Filter the mixture through a pad of Celite® and wash the filter cake with diethyl ether (3 x 50 mL).
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Separate the organic layer from the biphasic filtrate and extract the aqueous layer with diethyl ether (2 x 50 mL).
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Combine the organic extracts, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-(N,N-dimethylamino)-1H-indene.
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Purify the crude product by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure enamine.
Part 2: Synthesis of 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene
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To a flame-dried 250 mL Schlenk flask equipped with a magnetic stir bar and a nitrogen inlet, add the purified 2-(N,N-dimethylamino)-1H-indene (5.0 g, 31.4 mmol) and anhydrous tetrahydrofuran (THF, 80 mL).
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Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add n-butyllithium (2.5 M in hexanes, 13.2 mL, 33.0 mmol) dropwise to the stirred solution. The solution should turn a deep color, indicating the formation of the indenyl anion.
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Stir the mixture at -78 °C for 2 hours.
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In a separate flame-dried Schlenk flask, dissolve chlorodiphenylphosphine (5.8 mL, 31.4 mmol) in anhydrous THF (20 mL).
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Slowly add the solution of chlorodiphenylphosphine to the solution of the lithium salt at -78 °C via a cannula.
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Allow the reaction mixture to slowly warm to room temperature and stir overnight.
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Quench the reaction by the slow addition of degassed water (20 mL).
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Extract the product with diethyl ether (3 x 50 mL).
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Combine the organic extracts, wash with degassed brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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The crude product is an off-white solid.[7] Recrystallization from a suitable solvent system (e.g., hexane/toluene) will yield the purified 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene. The product has a molecular formula of C₂₃H₂₂NP and a molecular weight of 343.41 g/mol .[8]
Data Summary and Expected Results
| Stage | Product | Expected Yield | Key Characterization Data |
| Part 1 | 2-(N,N-dimethylamino)-1H-indene | 70-85% | ¹H NMR, ¹³C NMR, MS |
| Part 2 | 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene | 60-75% | ¹H NMR, ¹³C NMR, ³¹P NMR, MS, Elemental Analysis |
Conclusion
This technical guide outlines a robust and logical synthetic pathway for the preparation of 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene. The proposed methodology is grounded in established principles of organic and organometallic synthesis. The detailed protocol provides a practical framework for researchers to synthesize this valuable ligand for further investigation in catalysis and other applications. As with any chemical synthesis, careful execution and adherence to safety protocols are paramount for achieving the desired outcome.
References
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ArTS. (n.d.). Biological and Catalytic Applications of Pd(II)‐Indenyl Complexes Bearing Phosphine and N‐Heterocyclic Carbene Ligands. Retrieved from [Link]
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University of Idaho. (n.d.). SYNTHESIS, REACTIONS AND KINETICS OF INDENYL-NITROSYL GROUP (VI) METAL CARBONYL COMPLEXES WITH PHOSPHORUS LIGANDS A Dissertation. Retrieved from [Link]
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PMC - NIH. (n.d.). One-Pot Phosphonylation of Heteroaromatic Lithium Reagents: The Scope and Limitations of Its Use for the Synthesis of Heteroaromatic Phosphonates. Retrieved from [Link]
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ResearchGate. (2021, November). Synthesis and applications of high-performance P-chiral phosphine ligands. Retrieved from [Link]
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PMC - NIH. (n.d.). Synthesis and applications of high-performance P-chiral phosphine ligands. Retrieved from [Link]
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Beilstein Journals. (2020, March 12). Architecture and synthesis of P,N-heterocyclic phosphine ligands. Retrieved from [Link]
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